Home > Products > Building Blocks P6371 > N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride - 1236255-06-3

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride

Catalog Number: EVT-1713589
CAS Number: 1236255-06-3
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3S)-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonylamide hydrochloride

  • Relevance: This compound shares a core structure with N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, particularly the presence of the N-isobutyl group and a four-carbon chain attached to the nitrogen. The difference lies in the cyclic nature of the pyrrolidine ring in the target compound and the inclusion of additional substituents (hydroxy, amino, phenyl, and p-nitrobenzenesulfonylamide groups) in the related compound. This suggests exploration of similar chemical space and potential structure-activity relationship studies. [, ]

2-Isobutyl-4,6-dimethyl-5-hydroxypyrimidine

  • Compound Description: This compound, also known as SNK-411, is a 5-hydroxypyrimidine derivative. Research shows that it exhibits a moderate antitumor effect against cervical cancer in mice. This effect is linked to its ability to decrease the concentrations of specific cytokines, which are signaling molecules involved in immune responses and tumor development.
  • Relevance: While structurally different from N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, this compound's inclusion highlights the biological relevance of the isobutyl group. The fact that both compounds have demonstrated activity in biological studies, albeit through different mechanisms, underscores the potential significance of isobutyl-containing compounds as a starting point for drug development.

Hydrochloride of 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine

  • Compound Description: This compound, designated as SNK-578, is the hydrochloride salt of SNK-411. Compared to its parent compound, SNK-578 demonstrates significantly higher potency in inhibiting tumor growth and modulating cytokine concentrations. This suggests that the hydrochloride salt form might improve the compound's pharmacological properties, such as solubility, bioavailability, or target affinity.
  • Relevance: Similar to SNK-411, the presence of the isobutyl group in this compound draws a structural connection to N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride. Furthermore, the enhanced activity observed with the hydrochloride salt provides insights into the potential impact of salt formation on the biological properties of the target compound.

N-[N-Benzoyl-O-(2-dimethylaminoethyl)-L-tyrosyl]-L-phenylalaninol

  • Compound Description: This compound serves as a key intermediate in the synthesis of Matijing-Su Ester (MTS) derivatives. It features L-tyrosine and L-phenylalanine amino acid residues coupled together. The compound is further modified by attaching a dimethylaminoethyl group to the tyrosine residue.
  • Relevance: Although not directly related in structure to N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, this compound's inclusion emphasizes the importance of amide bond formation and the use of protecting groups in peptide chemistry, which might be relevant to the synthesis or modification of the target compound.

5-(2-fluorophenyl)-1-methyl-2-(3-thenoylaminomethyl)-2,3-dihydro-1H-1,4-benzodiazepin-4-ium chloride (Tifluadom)

  • Compound Description: Tifluadom is a benzodiazepine derivative with a complex, polycyclic structure. It is designated as a (-)-(2S)-(acylaminomethyl)-benzodiazepine hydrochloride. The paper describes the conformational properties of Tifluadom and its analogues, highlighting the specific arrangement of its chemical groups in space. While the specific biological activity of Tifluadom is not discussed in detail in this paper, benzodiazepines are commonly known for their anxiolytic, sedative, and anticonvulsant properties.
  • Relevance: Though structurally distinct from N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, Tifluadom's inclusion highlights the significance of exploring a range of heterocyclic compounds and the impact of substituent variations on the three-dimensional structure. It showcases the diversity of chemical structures that might possess biological activities and potentially serve as inspiration for the development of compounds related to N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride.

N-Methoxy-N-methylphenylacetamide

  • Compound Description: This compound is a Weinreb amide, a versatile class of compounds used in organic synthesis for the preparation of ketones. It is synthesized from phenylacetic acid, highlighting a common method for preparing Weinreb amides. The paper focuses on an efficient synthesis using N-methoxy-N-methylcarbamoyl chloride.
  • Relevance: While structurally dissimilar to N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, the inclusion of N-methoxy-N-methylphenylacetamide and its efficient synthesis using N-methoxy-N-methylcarbamoyl chloride could offer insights into potential synthetic routes for the target compound or its derivatives.

2-[(Amino-κN)ethanolato-κO]diphenylboron (2-APB)

  • Compound Description: 2-APB is an organoboron compound widely used as a reagent in various chemical reactions, particularly in derivatizing flavonoids. It is also known to inhibit Ca2+ channels, a crucial function in cellular signaling and numerous physiological processes. This dual nature of 2-APB as both a chemical reagent and a biological tool underscores its versatility.
  • Relevance: While not directly structurally related to N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, the inclusion of 2-APB highlights the potential of exploring compounds containing boron for their diverse applications. It suggests that exploring structurally diverse compounds, even those without obvious structural similarity to the target compound, can provide valuable insights into new areas of chemical space for potential biological activity.
Overview

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride is a synthetic compound classified under the category of pyrrolidine carboxamides. It is recognized for its potential therapeutic applications, particularly in treating neurological disorders and enhancing memory performance. The compound has garnered attention due to its structural characteristics and biological activity.

Source

This compound is cataloged under the Chemical Abstracts Service with the identifier 1236255-06-3. It has been referenced in various scientific literature and patents, indicating its relevance in medicinal chemistry and pharmacology .

Classification

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride falls within the broader classification of N-heterocyclic compounds, specifically those containing a pyrrolidine structure. Its classification can be further detailed as follows:

  • Chemical Class: Pyrrolidine carboxamide
  • Molecular Formula: C₉H₁₉ClN₂O
  • Molar Mass: 206.71 g/mol
  • Hazard Class: Irritant .
Synthesis Analysis

Methods

The synthesis of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of isobutylamine with a suitable pyrrolidine derivative followed by carboxylation and subsequent formation of the hydrochloride salt.

Molecular Structure Analysis

Data

  • Molecular Weight: 206.71 g/mol
  • Chemical Structure: The compound consists of a five-membered ring (pyrrolidine) with nitrogen atoms contributing to its basicity and potential biological activity .
Chemical Reactions Analysis

Reactions

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride can participate in various chemical reactions typical of amides and heterocycles, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Acylation: It can react with acyl chlorides to form more complex amides.
  3. Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Technical Details

The reactivity of this compound is influenced by its functional groups, particularly the amide bond which is relatively stable but can undergo hydrolysis under certain conditions.

Mechanism of Action

Process

The mechanism of action for N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride has been explored primarily in the context of its therapeutic effects on neurological disorders. It is believed to act as an inhibitor of key enzymes involved in neurotransmitter regulation.

Data

Research indicates that similar pyrrolidine carboxamides have shown efficacy in inhibiting enoyl acyl carrier protein reductase (InhA), which plays a crucial role in bacterial fatty acid synthesis . This inhibition could potentially translate into therapeutic effects against conditions such as tuberculosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen in the amide group.

Relevant data regarding solubility and stability under various conditions are crucial for practical applications in pharmaceuticals .

Applications

Scientific Uses

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride has several potential applications:

  1. Neurological Disorders Treatment: Investigated for its role in treating neurodegenerative diseases and memory enhancement.
  2. Antimicrobial Activity: As part of studies targeting Mycobacterium tuberculosis, it may serve as a lead compound for developing new antibiotics .
  3. Research Tool: Used in biochemical assays to study enzyme inhibition mechanisms related to neurotransmitter pathways.

The ongoing research into this compound highlights its versatility and importance in medicinal chemistry, particularly concerning neurological health and infectious disease management .

Introduction to Pyrrolidine Carboxamides as Pharmacological Agents

Pyrrolidine carboxamides represent a structurally distinct class of heterocyclic compounds characterized by a five-membered pyrrolidine ring bearing a carboxamide functional group. This core scaffold demonstrates significant molecular diversity, enabling interactions with diverse biological targets. The N-alkylated derivatives, particularly those with hydrophobic substituents like isobutyl groups, have garnered substantial interest in medicinal chemistry due to their favorable physicochemical properties and potential for target specificity. The hydrochloride salt form, as seen in N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride and its structural analogues like N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride [5], enhances solubility and bioavailability, crucial parameters for drug development. Historically, the pyrrolidine ring has been a privileged structure in pharmacologically active compounds, featuring prominently in drugs spanning various therapeutic areas such as antihistamines (clemastine), antibacterials (anisomycin), and antivirals [10]. Within the specific context of antimycobacterial agents, pyrrolidine carboxamides emerged as a novel chemotype through systematic screening efforts, demonstrating potent and selective inhibition of a critical enzyme in Mycobacterium tuberculosis [2] [6].

Table 1: Representative Pyrrolidine Carboxamide Compounds Relevant to Mycobacterial Research

Compound NameCore StructureKey Structural FeaturePrimary Target
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloridePyrrolidine-2-carboxamideN-Isobutyl substituentResearch Compound
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloridePyrrolidine-2-carboxamideN-sec-Butyl substituentResearch Compound [5]
Pyrrolidine Carboxamide Lead (d6) [6]Substituted pyrrolidine carboxamide2,5-Dimethylphenyl substituentsInhA (M. tuberculosis)
Optimized Inhibitor (d11) [6]Substituted pyrrolidine carboxamide3,5-Dichlorophenyl substituentsInhA (M. tuberculosis)
N-butylpyrrolidine-2-carboxamide hydrochloride [1]Pyrrolidine-2-carboxamideN-Butyl substituentResearch Compound

Historical Context of Pyrrolidine Derivatives in Antimicrobial Drug Discovery

The discovery of pyrrolidine carboxamides as potent antitubercular agents stemmed directly from innovative high-throughput screening (HTS) methodologies applied to combat the growing crisis of multidrug-resistant tuberculosis (MDR-TB). In the mid-2000s, a systematic HTS campaign of over 30,000 diverse compounds against the essential M. tuberculosis enzyme enoyl-acyl carrier protein reductase (InhA) identified a series of pyrrolidine carboxamides as a promising novel class of inhibitors. The initial hit compound, designated d6 (Figure 1), exhibited moderate potency with an IC₅₀ of 10.05 μM against InhA [2] [6]. Crucially, this compound and related pyrrolidine carboxamide hits demonstrated no inhibitory activity against homologous enoyl-ACP reductases from Escherichia coli or Plasmodium falciparum, indicating inherent selectivity for the mycobacterial enzyme and reducing concerns about promiscuous inhibition mechanisms [6]. This selectivity profile, combined with the synthetic accessibility of the amide functionality, propelled the pyrrolidine carboxamide series into a lead optimization program.

Optimization efforts employed an efficient microtiter plate-based library synthesis strategy coupled with in situ activity screening, bypassing time-consuming purification steps. This iterative approach focused on modifying substituents on the pyrrolidine carboxamide core, particularly exploring variations on the aryl ring attached to the carboxamide nitrogen. Key findings included:

  • Importance of Halogenation: Introduction of halogens (Br, Cl) at the meta-position of the phenyl ring (e.g., s4, IC₅₀ = 0.89 μM; s6, IC₅₀ = 1.35 μM) led to dramatic (over 10-fold) increases in potency compared to the unsubstituted lead d6 [6].
  • Di-substitution Advantage: Further exploration revealed that 3,5-disubstituted phenyl rings yielded exceptionally potent inhibitors. Compound d11 (3,5-dichlorophenyl) emerged as a standout molecule with an IC₅₀ of 0.39 μM, representing a more than 160-fold improvement over the initial hit d6 [2] [6].
  • Stereochemical Dependence: Resolution of racemic mixtures of several optimized inhibitors unequivocally demonstrated that only one enantiomer possessed significant InhA inhibitory activity, highlighting the critical role of precise three-dimensional interaction with the enzyme binding site [2] [6].

Crystallographic studies of InhA complexed with three representative pyrrolidine carboxamide inhibitors (s4, d3, d10a) provided crucial structural insights. These structures elucidated a consistent binding mode where the pyrrolidine carbonyl oxygen formed hydrogen bonds with the catalytic tyrosine (Tyr158) and the NAD⁺ cofactor. The aryl ring nestled within a hydrophobic pocket, explaining the potency boost observed with meta-halogen substituents and 3,5-disubstitution patterns [2] [6]. This structural biology work confirmed the direct mechanism of inhibition and provided a blueprint for further rational design.

Table 2: Structural Evolution and Optimization of Pyrrolidine Carboxamide InhA Inhibitors [2] [6]

Compound IDR1R2 (Phenyl Substituent)IC₅₀ (μM) vs InhAFold Improvement vs d6
d6 (Lead)2-Me5-Me10.05 ± 0.331x (Baseline)
s4H3-Br0.89 ± 0.05~11x
s6H3-Cl1.35 ± 0.05~7.5x
d32-Me5-Cl0.97 ± 0.03~10x
d10a3-F5-F1.49 ± 0.05~6.7x
d113-Cl5-Cl0.39 ± 0.01~26x
d12a3-Br5-CF₃0.85 ± 0.05~12x
d13a3-OMe5-CF₃1.30 ± 0.04~7.7x

Rationale for Targeting Mycobacterial Fatty Acid Biosynthesis Pathways

The fatty acid biosynthesis pathway, particularly the type II fatty acid synthase (FAS-II) system, stands as a validated and critically important target for developing novel antitubercular agents. This significance arises from several key factors:

  • Essentiality of Mycolic Acids: Mycobacterium tuberculosis possesses a unique, complex, and exceptionally impermeable cell envelope, a cornerstone of its virulence and resistance to many antibiotics. Mycolic acids—α-alkyl, β-hydroxy fatty acids with extremely long chains (C₆₀–C₉₀)—are central constituents of this envelope, comprising up to 60% of the mycobacterial cell wall dry weight [3] . They form the innermost layer of the outer membrane (mycomembrane), creating a formidable hydrophobic barrier that impedes the penetration of hydrophilic drugs and contributes significantly to innate resistance. Disruption of mycolic acid biosynthesis is therefore lethal to the bacillus and compromises its defensive barrier.
  • Dual FAS Systems and FAS-II Specificity: Mycobacteria uniquely utilize two distinct fatty acid synthesis systems operating in tandem:
  • FAS-I: A large, multidomain, eukaryotic-like enzyme complex responsible for de novo synthesis of primarily C₁₆–C₂₆ fatty acids, including the shorter α-branch of mycolic acids.
  • FAS-II: A dissociated system, composed of individual enzymes encoded by separate genes, responsible for elongating the FAS-I products to generate the very long-chain (C₄₀–C₆₀) meromycolate precursors essential for mature mycolic acids [3] . Crucially, while FAS-I resembles the mammalian system, FAS-II enzymes are fundamentally different from their mammalian counterparts (FAS-I), offering a significant window for selective antimicrobial targeting.
  • Validation by Frontline Drugs: The frontline TB drug isoniazid (INH), despite being a prodrug requiring activation, ultimately targets InhA, the enoyl-ACP reductase within the FAS-II elongation cycle [2] [3] [6]. Ethionamide, another second-line drug, shares a similar activation mechanism and target. The clinical efficacy of these drugs underscores the vulnerability of the FAS-II pathway and, specifically, InhA as a drug target.
  • Overcoming Resistance Mechanisms: A major limitation of INH is the high prevalence of resistance, frequently linked to mutations in or deletion of the catalase-peroxidase katG gene responsible for its activation. Direct inhibitors of InhA, such as the pyrrolidine carboxamides, bypass this activation step. Consequently, they retain potent activity against INH-resistant strains harboring katG mutations, offering a crucial therapeutic advantage [2] [3] [7].

Table 3: Targeting FAS-II in Mycobacteria vs. Mammalian FAS Systems

FeatureMycobacterial FAS-II SystemMammalian FAS-I SystemTherapeutic Advantage
Molecular OrganizationDissociated; Monofunctional enzymes (e.g., FabH, FabD, InhA)Multifunctional polypeptide complexEnables selective inhibition of individual bacterial enzymes
Enoyl-ACP Reductase (ENR)Primarily InhA (FabI family)Functional homologue embedded in FAS-I complexAllows design of inhibitors targeting unique bacterial ENR structure
Mycolic Acid ProductionEssential: Elongates FAS-I products to C40-C60 chainsNot Involved: Mammals do not synthesize mycolic acidsPathway is uniquely essential for bacterial survival
Target ValidationValidated by INH/Ethionamide (indirect InhA inhibitors)Not targeted by current antimicrobialsProof-of-concept established; Direct inhibitors overcome INH resistance [2] [3]

Role of Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis Pathogenesis

Enoyl-acyl carrier protein reductase (InhA), encoded by the inhA gene, is a NADH-dependent enzyme that catalyzes the essential, final reduction step within each elongation cycle of the FAS-II pathway. Its precise biochemical role is the reduction of trans-2-enoyl-acyl carrier protein (enoyl-ACP) to saturated acyl-ACP, utilizing NADH as the hydride donor [2] [6] . This reaction is paramount for the iterative elongation process generating the meromycolate chains, the direct precursors of mycolic acids. Inhibiting InhA halts the elongation process, leading to the accumulation of toxic unsaturated fatty acid intermediates and, critically, a catastrophic depletion of mature mycolic acids. This depletion disrupts the assembly and integrity of the mycomembrane, a hallmark feature essential for M. tuberculosis pathogenesis [3] . The consequences are multifaceted:

  • Loss of Barrier Function: A defective mycomembrane loses its impermeability, increasing susceptibility to host defenses (reactive oxygen/nitrogen species) and hydrophilic antibiotics.
  • Impaired Cell Division: Mycolic acids are intricately involved in cell division processes. Their depletion leads to cell wall fragility and aberrant cell morphologies, ultimately causing bacterial lysis.
  • Attenuation of Virulence: Strains with compromised mycolic acid synthesis exhibit severe defects in intracellular survival within macrophages and in establishing infections in vivo, highlighting the direct link between InhA function, mycolic acid integrity, and pathogenicity.

The catalytic mechanism of InhA involves a stereospecific nucleophilic conjugate addition. The pro-S hydride from the dihydronicotinamide ring of NADH is transferred to the β-carbon (C3) of the enoyl-ACP substrate. This results in the formation of an enolate anion intermediate stabilized by the enzyme. Subsequent protonation of the α-carbon (C2) by an enzymatic acid (likely Tyr158) yields the saturated product, acyl-ACP [6] . Recent mechanistic insights suggest the potential formation of a covalent ene-adduct intermediate between the nicotinamide ring of NAD⁺ and the substrate during the hydride transfer step, adding complexity to the catalytic cycle .

Structural biology has provided exquisite detail on InhA's architecture and inhibition. InhA belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a Rossmann fold for NAD⁺ binding. The active site features a catalytic triad typically involving Tyr158 and Lys165 (with Ser94 playing a supporting role in some homologs) [6] . The NADH cofactor binds in an extended conformation. The substrate binding pocket is a deep hydrophobic cavity adjacent to the nicotinamide ring of NAD⁺. This pocket displays considerable flexibility and can accommodate diverse long-chain enoyl substrates (reflecting its natural role) and structurally distinct inhibitors like the pyrrolidine carboxamides [2] [6] [7]. The binding mode observed for pyrrolidine carboxamides involves key interactions: hydrogen bonding between the inhibitor's carbonyl oxygen and both the phenolic OH of Tyr158 and the ribose hydroxyls of NAD⁺, and hydrophobic interactions between the aryl substituent and residues lining the substrate binding pocket (e.g., Phe149, Met161, Ala191, Met199, Ile202) [2] [6]. The potency enhancement seen with meta-halogen substituents and 3,5-disubstitution patterns is readily explained by improved van der Waals contacts and shape complementarity within this pocket.

Resistance to INH, mediated through mutations affecting its activation (primarily katG mutations) or, less commonly, through overexpression of InhA (inhA promoter mutations) or target mutations (inhA coding sequence mutations like S94A), indirectly highlights InhA's critical role. Pyrrolidine carboxamide inhibitors directly target the active site of InhA independently of KatG activation. Therefore, they generally retain activity against katG mutant strains. However, mutations within the InhA substrate binding pocket (e.g., I21V, I47T, S94A, I95P, M147V) can potentially confer cross-resistance if they interfere with inhibitor binding while still allowing sufficient activity with the natural enoyl-ACP substrate [3] [6] [7]. Understanding these resistance mechanisms is vital for designing next-generation inhibitors with resilience to existing mutations.

Table 4: Key Features of InhA and its Inhibition by Pyrrolidine Carboxamides

FeatureDescriptionSignificance for Pyrrolidine Carboxamide Inhibition
Enzyme ClassificationNADH-dependent Enoyl-ACP Reductase (ENR); Member of Short-Chain Dehydrogenase/Reductase (SDR) SuperfamilyDefines cofactor requirement (NADH) and overall fold (Rossmann)
Biological RoleCatalyzes final reduction step (trans-2-enoyl-ACP → acyl-ACP) in FAS-II elongation cycle; Essential for mycolic acid biosynthesisValidates InhA as a lethal target; Inhibition disrupts cell wall integrity & pathogenesis
Catalytic MechanismStereospecific Hydride Transfer (from NADH 4S-H to substrate C3) + Protonation (C2); Potential covalent ene-adduct intermediate Inhibitors target the substrate binding site adjacent to NAD⁺
Active Site ResiduesTyr158 (Catalytic), Lys165 (Stabilizes NAD⁺/Transition State), NADH cofactor, Hydrophobic Substrate Binding Pocket (e.g., Phe149, Met161, Ala191, Met199, Ile202)Pyrrolidine carbonyl H-bonds to Tyr158/NAD⁺; Aryl group binds hydrophobic pocket
Binding Mode of InhibitorsCompetitive with enoyl-ACP substrate; Occupies substrate binding pocket; H-bonding via carboxamide O; Hydrophobic interactions via aryl ringExplains structure-activity relationships (SAR) observed with meta-/disubstituted aryls
Resistance RelevanceDirect inhibitors bypass katG-dependent INH resistance; Susceptible to mutations within substrate/inhibitor binding pocket (e.g., S94A, I21V)Guides design to minimize susceptibility to resistance mutations

Properties

CAS Number

1236255-06-3

Product Name

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride

IUPAC Name

N-(2-methylpropyl)pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)6-11-9(12)8-4-3-5-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H

InChI Key

FTMXEHQWWAIVJI-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1CCCN1.Cl

Canonical SMILES

CC(C)CNC(=O)C1CCCN1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.